
3-(phenylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, also known as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Studies
- One-Step Synthesis of Pyrido[2,3-d]pyrimidines : The synthesis of N-(pyridin-2-yl)propanamides and related compounds through the reaction of substituted acids with aromatic amines in polyphosphoric acid has been described, showcasing the chemical versatility of such compounds (Harutyunyan et al., 2015).
- Crystal Structure of Pyridin-4-yl Methyl Propanamide Derivatives : The synthesis, characterization, and crystal structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide have been reported, indicating the structural complexity and potential applications of such compounds (Wang & He, 2011).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Homoleptic Cyclometalated Iridium Complexes : A study on phosphorescent properties of cyclometalated iridium(III) complexes, involving 2-(thiophen-2-yl)pyridine derivatives, demonstrated their high efficiency and potential use in OLEDs (Tsuboyama et al., 2003).
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Activities : Research into 4-thiazolidinones and 2-azetidinones derivatives from chalcone, including 3-(thiophen-2-yl) variants, has shown promising antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017).
Inhibitory Properties in Inflammation
- Topical and Systemic Inflammation Inhibitors : Several studies have explored the synthesis of N-pyridinyl(methyl)indolylpropanamides, including 3-(pyridin-3-yl)propanamides, as non-acidic NSAIDs with significant anti-inflammatory properties (Dassonville et al., 2004), (Dassonville et al., 2008).
Potential Anticancer Applications
- Anti-Proliferative Effects on Cancer Cell Lines : A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives have shown promising in vitro anti-proliferative properties against various cancer cell lines, highlighting their potential as anticancer agents (Chamakura et al., 2014).
Synthesis of Heterocyclic Compounds
- Generation of Structurally Diverse Compounds : Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a range of structurally diverse compounds including dithiocarbamates, thioethers, and various ring-closed products have been synthesized, demonstrating the broad utility in organic synthesis (Roman, 2013).
properties
IUPAC Name |
3-phenylsulfanyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-18(10-13-23-16-7-2-1-3-8-16)21-14-15-6-4-11-20-19(15)17-9-5-12-24-17/h1-9,11-12H,10,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLJKACKBXIXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

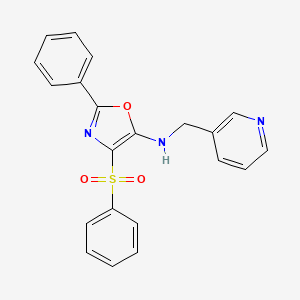
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2796930.png)
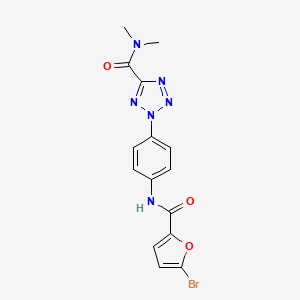
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2796936.png)

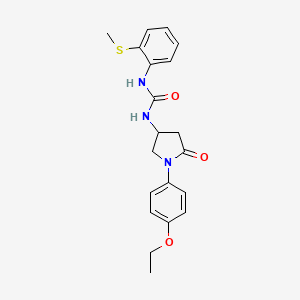

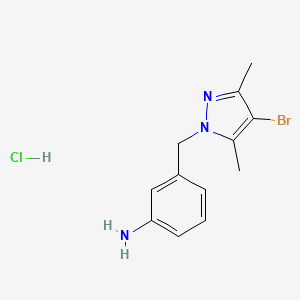
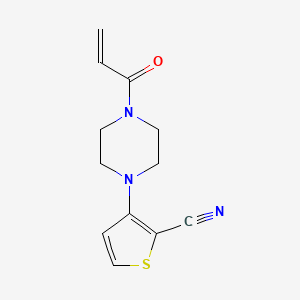


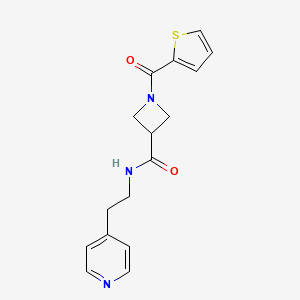
![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)
![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)